molecular formula C8H11N3O B1484102 6-(Oxolan-2-yl)pyrimidin-4-amine CAS No. 2090620-06-5

6-(Oxolan-2-yl)pyrimidin-4-amine

Cat. No.: B1484102
CAS No.: 2090620-06-5
M. Wt: 165.19 g/mol
InChI Key: YROFXZFEWDZAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Oxolan-2-yl)pyrimidin-4-amine (CAS: 2090620-06-5) is a heterocyclic compound featuring a pyrimidine core substituted with an oxolane (tetrahydrofuran) ring at the 6-position and an amine group at the 4-position. Its structure combines aromatic π-electron systems with the conformational flexibility of the oxolane moiety, making it a versatile scaffold in medicinal chemistry and materials science. The oxolane ring enhances solubility compared to purely aromatic systems, while the pyrimidine core allows for diverse intermolecular interactions, including hydrogen bonding and π-stacking .

Properties

CAS No.

2090620-06-5

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6-(oxolan-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C8H11N3O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h4-5,7H,1-3H2,(H2,9,10,11)

InChI Key

YROFXZFEWDZAGU-UHFFFAOYSA-N

SMILES

C1CC(OC1)C2=CC(=NC=N2)N

Canonical SMILES

C1CC(OC1)C2=CC(=NC=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-amine Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrimidin-4-amine derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Pyrimidin-4-amine Derivatives and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Features CAS Number Reference
6-(Oxolan-2-yl)pyrimidin-4-amine Oxolane at C6, NH₂ at C4 181.21 Enhanced solubility; potential for hydrogen bonding via NH₂ and oxolane O 2090620-06-5
6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine Chloro at C6, isopropyl-oxane at N4 285.79 Lipophilic; chloro group may enhance metabolic stability 1311314-57-4
6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine Triazole at C6, NH₂ at C4 162.15 High polarity; triazole enables metal coordination or kinase inhibition 1221974-59-9
6-(2-Aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine Ethoxy-amine at C6, ethoxypropyl at N4 240.30 Improved water solubility; flexible side chains for target engagement 2098033-77-1
6-(4-Fluorophenyl)-2-phenyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine Fluorophenyl at C6, pyridinylmethyl at N4 356.40 Aromatic stacking potential; fluorine enhances bioavailability Not specified

Functional Group Impact on Properties

  • Hydrogen Bonding: The NH₂ group in this compound facilitates hydrogen bonding, critical for crystal packing (as per Etter’s graph-set analysis ) and target binding in drug design. In contrast, the chloro substituent in ’s compound reduces hydrogen-bond donor capacity but increases lipophilicity.
  • Solubility : The oxolane and ethoxy groups () improve aqueous solubility compared to halogenated or purely aromatic analogs (e.g., ).
  • However, fluorinated derivatives () often exhibit enhanced pharmacokinetics due to metabolic stability .

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